2,2'-Azobis(n-cyclohexyl-2-methylpropionamide)

Vue d'ensemble

Description

2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) is a chemical compound that is commonly used as a free radical initiator in polymerization reactions. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in scientific research due to its unique properties.

Mécanisme D'action

2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) decomposes when heated, releasing free radicals that initiate polymerization reactions. The decomposition process is initiated by the absorption of light or heat, which causes the azo bond to break, releasing two nitrogen radicals.

Effets Biochimiques Et Physiologiques

There is limited information available on the biochemical and physiological effects of 2,2'-Azobis(n-cyclohexyl-2-methylpropionamide). However, it is known to be relatively non-toxic and non-irritating to the skin and eyes. It is also not expected to have any significant environmental impact.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) in laboratory experiments is its ability to initiate polymerization reactions at relatively low temperatures. This allows for the synthesis of polymers under mild reaction conditions, which can be advantageous in certain applications. However, one limitation of this compound is its relatively short half-life, which can make it difficult to control the reaction kinetics.

Orientations Futures

There are several potential future directions for research involving 2,2'-Azobis(n-cyclohexyl-2-methylpropionamide). One area of interest is the development of new polymerization techniques that utilize this compound as a free radical initiator. Another potential area of research is the synthesis of new polymers with unique properties using this compound. Additionally, there may be opportunities to explore the use of this compound in other areas of materials science, such as the production of nanomaterials or advanced composites.

Applications De Recherche Scientifique

This compound is widely used in scientific research as a free radical initiator in polymerization reactions. It is particularly useful in the synthesis of polymers with high molecular weights and narrow molecular weight distributions. It is also used in the production of thermoplastic elastomers, which have a wide range of industrial applications.

Propriétés

Numéro CAS |

195520-29-7 |

|---|---|

Nom du produit |

2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) |

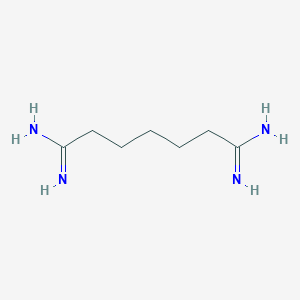

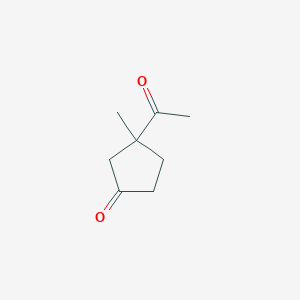

Formule moléculaire |

C20H36N4O2 |

Poids moléculaire |

364.5 g/mol |

Nom IUPAC |

N-cyclohexyl-2-[[1-(cyclohexylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |

InChI |

InChI=1S/C20H36N4O2/c1-19(2,17(25)21-15-11-7-5-8-12-15)23-24-20(3,4)18(26)22-16-13-9-6-10-14-16/h15-16H,5-14H2,1-4H3,(H,21,25)(H,22,26) |

Clé InChI |

WMRNGPYHLQSTDL-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)NC1CCCCC1)N=NC(C)(C)C(=O)NC2CCCCC2 |

SMILES canonique |

CC(C)(C(=O)NC1CCCCC1)N=NC(C)(C)C(=O)NC2CCCCC2 |

Synonymes |

2,2'-AZOBIS(N-CYCLOHEXYL-2-METHYLPROPIONAMIDE) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.